molecular formula C14H16OS2 B1453140 Tiagabine alcohol CAS No. 847233-27-6

Tiagabine alcohol

Cat. No.: B1453140
CAS No.: 847233-27-6
M. Wt: 264.4 g/mol
InChI Key: ATLROBDAMPSMRP-UHFFFAOYSA-N
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Description

Tiagabine alcohol is an organic compound that features a butenyl group substituted with two 3-methyl-2-thienyl groups and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tiagabine alcohol typically involves the reaction of 3-methyl-2-thiophene with a suitable butenyl precursor under specific conditions. One common method involves the use of a Grignard reagent derived from 3-methyl-2-thiophene, which is then reacted with a butenyl halide to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

Tiagabine alcohol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the butenyl group can be reduced to form a saturated butyl group.

    Substitution: The thiophene rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of double bonds.

    Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of 4,4-Bis(3-methyl-2-thienyl)-3-buten-1-one.

    Reduction: Formation of 4,4-Bis(3-methyl-2-thienyl)-butan-1-ol.

    Substitution: Formation of halogenated or nitrated derivatives of the compound.

Scientific Research Applications

Tiagabine alcohol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as conductive polymers.

Mechanism of Action

The mechanism of action of Tiagabine alcohol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Tiagabine alcohol can be compared with other similar compounds, such as:

    4,4-Bis(2-thienyl)-3-buten-1-ol: Lacks the methyl groups on the thiophene rings, which may affect its reactivity and biological activity.

    4,4-Bis(3-methyl-2-thienyl)-butan-1-ol: Saturated version of the compound, which may have different chemical and biological properties.

    4,4-Bis(3-methyl-2-thienyl)-3-buten-1-one: Oxidized version of the compound, which may have different reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both a hydroxyl group and a double bond, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4,4-bis(3-methylthiophen-2-yl)but-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16OS2/c1-10-5-8-16-13(10)12(4-3-7-15)14-11(2)6-9-17-14/h4-6,8-9,15H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATLROBDAMPSMRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=CCCO)C2=C(C=CS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847233-27-6
Record name Tiagabine alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847233276
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TIAGABINE ALCOHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FFB93PGY2M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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